Cimicifugoside H1
Description
Contextual Significance of Cycloartane (B1207475) Triterpenoids in Phytochemistry
Cimicifugoside (B1210075) H1 belongs to a large and diverse class of natural products known as cycloartane triterpenoids. These compounds are a significant subgroup of triterpenes, characterized by a distinctive cyclopropane (B1198618) ring incorporated into their steroid-like skeleton. encyclopedia.pub Cycloartane triterpenoids are widely distributed in the plant kingdom and are recognized for their structural complexity and broad spectrum of biological activities. nih.gov
Phytochemical studies have revealed that these compounds exhibit a range of effects, including cytotoxic, antimicrobial, anti-HIV, and hepatoprotective properties. nih.gov The genus Cimicifuga (now often classified under Actaea), is particularly rich in these compounds, with over 180 distinct molecules, primarily triterpene glycosides and phenolics, having been isolated and structurally identified. researchgate.netacs.org The structural diversity of cycloartane triterpenoids, arising from various substitutions on their core structure, contributes to their varied pharmacological profiles. encyclopedia.pub This has made them a focal point of phytochemical research, with ongoing efforts to isolate new derivatives and evaluate their potential applications. thieme-connect.comsci-hub.se
Historical Perspective on Research Involving Cimicifugoside H1
Research into this compound is intrinsically linked to the broader investigation of the chemical constituents of plants from the Cimicifuga genus, such as Cimicifuga foetida and Actaea racemosa (black cohosh). medchemexpress.complantaanalytica.com Historically, these plants have been used in traditional medicine, prompting modern scientific inquiry into their active components. mdpi.comnih.govnih.gov
Early phytochemical explorations of these plants focused on identifying and characterizing the complex mixture of compounds present in their rhizomes. researchgate.netmdpi.com These investigations led to the isolation and structural elucidation of numerous cycloartane triterpenoid (B12794562) glycosides, including this compound. chemfaces.comacs.org A significant milestone in this area was the development of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which enabled the separation and identification of individual compounds like this compound from complex plant extracts. thieme-connect.comresearchgate.net
Initial studies on this compound and its related compounds were largely descriptive, focusing on their isolation and structural determination. acs.orgnih.gov Subsequent research began to explore the biological activities of these isolated molecules. For instance, studies have investigated the potential of this compound to inhibit bone resorption. medchemexpress.com More recent research has also explored its neuroprotective effects, particularly in the context of cerebral ischemia. chemfaces.com The ongoing study of this compound reflects a continued interest in understanding the therapeutic potential of individual compounds derived from medicinal plants. nih.gov
Detailed Research Findings
Subsequent research has provided more specific details on the properties and activities of this compound.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C35H52O9 | biosynth.com |
| Molecular Weight | 616.78 g/mol | biosynth.com |
| CAS Number | 163046-73-9 | plantaanalytica.com |
| Class | Cyclolanostanol xyloside | medchemexpress.com |
This compound is structurally defined as a cyclolanostanol xyloside. medchemexpress.com It is one of several triterpene glycosides isolated from Cimicifuga species. biosynth.com The compound presents as an amorphous powder in its isolated form. mdpi.com
Biological Activity Research on this compound
| Biological Activity | Research Finding | Source |
| Osteoclast Inhibition | Studies have shown that this compound exhibits inhibitory activity against osteoclasts, the cells responsible for bone resorption. chemfaces.com This suggests a potential role in modulating bone metabolism. | medchemexpress.comchemfaces.com |
| Neuroprotection | Research on animal models of cerebral ischemia indicated that this compound may have a protective function for cerebral neurons. chemfaces.com The proposed mechanism involves restraining the excessive release of excitatory amino acids and increasing the levels of inhibitory amino acids during an ischemic event. chemfaces.com | chemfaces.com |
| Estrogen Receptor Modulation | Some studies suggest that this compound may interact with estrogen receptors and modulate various signaling pathways, contributing to anti-inflammatory and antioxidant effects. biosynth.com | biosynth.com |
It is important to note that much of the research on the biological activities of this compound has been conducted in vitro or in animal models. chemfaces.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFXJMIKJNNAJ-GLWILYKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163046-73-9 | |
| Record name | Cimicifugoside H-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163046739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMICIFUGOSIDE H1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3LF0ZYD3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Bioproduction and Phytogeographical Variations
Primary Botanical Sources and Isolation Origin of Cimicifugoside (B1210075) H1
Cimicifugoside H1 is a secondary metabolite primarily isolated from plants belonging to the Actaea genus, which is part of the Ranunculaceae family. biosynth.com Historically, many of these species were classified under the genus Cimicifuga, and this name is still frequently used in scientific literature.
The primary botanical sources of this compound include:
Cimicifuga foetida L. : This species is a significant and frequently cited source from which this compound has been isolated. hebmu.edu.cnmedchemexpress.comu-toyama.ac.jpchemfaces.com It is a key plant in traditional Chinese medicine. hebmu.edu.cnmdpi.com
Actaea racemosa L. (syn. Cimicifuga racemosa) : Commonly known as black cohosh, this North American native is another primary source of this compound. biosynth.comactahort.orgnih.govrhs.org.uk
Other Cimicifuga species : The compound has also been reported in other species within the genus, such as Cimicifuga simplex, Cimicifuga dahurica, and Cimicifuga heracleifolia. u-toyama.ac.jp Additionally, it is found in Actaea elata and Actaea cimicifuga. nih.gov
It's important to note that the concentration of this compound can vary significantly depending on the geographical origin of the plant material, suggesting that genetic and environmental factors influence its production. actahort.orgresearchgate.net
Distribution within Plant Tissues
This compound is not uniformly distributed throughout the plant. Research has consistently shown that the highest concentrations of this and other related triterpene glycosides are found in the rhizomes (underground stems) of the plants. hebmu.edu.cnchemfaces.comnih.govresearchgate.net The rhizomes are the plant part most commonly used in the preparation of herbal remedies and for phytochemical extraction. hebmu.edu.cnnih.gov
Biosynthetic Pathways and Precursors of this compound
The biosynthesis of this compound is a complex process involving the formation of a characteristic cycloartane (B1207475) triterpenoid (B12794562) skeleton.
Proposed Biogenetic Routes to Cycloartane Triterpenoid Skeletons in Cimicifuga species
Cycloartane triterpenoids, including this compound, are derived from the cyclization of squalene (B77637). mdpi.com The general proposed pathway is as follows:
Squalene to Cycloartenol (B190886) : The biosynthesis begins with the cyclization of (3S)-2,3-oxidosqualene to form cycloartenol. This is a key step that establishes the characteristic 9,19-cyclopropane ring of the cycloartane skeleton. mdpi.com
Modifications of the Cycloartane Skeleton : Following the formation of cycloartenol, a series of oxidative reactions occur, such as hydroxylation, oxidation, and cleavage. These modifications lead to the vast diversity of cycloartane triterpenoids found in Cimicifuga species. mdpi.comresearchgate.net
Glycosylation : The final step in the formation of glycosides like this compound is the attachment of a sugar moiety, in this case, a xyloside, to the triterpenoid aglycone. medchemexpress.comresearchgate.net
A plausible biogenetic pathway for related compounds suggests that acetylshengmanol xyloside may be a parent compound for other glycosides in Cimicifuga species. researchgate.net
Enzymatic Steps and Genetic Aspects in this compound Formation
While the complete enzymatic pathway for this compound has not been fully elucidated, research on related compounds in Actaea racemosa provides some insights. The formation of various secondary metabolites in these plants involves enzymes such as hydroxycinnamoyltransferases. ebi.ac.uk For instance, cimicifugic acid synthase, an enzyme from this class, is involved in the biosynthesis of cimicifugic acids. researchgate.net
The biosynthesis of the triterpenoid core of this compound would involve a series of enzymes, including squalene epoxidase and cycloartenol synthase. Subsequent modifications are catalyzed by various cytochrome P450 monooxygenases and glycosyltransferases. The genetic basis for these enzymes is under investigation, with several genes encoding enzymes like tryptophan decarboxylase, involved in the biosynthesis of other bioactive compounds in Actaea racemosa, having been identified. nih.gov Visualizing the distribution of metabolites and the enzymatic conversions directly in plant tissues is an area of active research. nih.gov
Stereochemical Considerations in Biosynthesis
The stereochemistry of this compound is a critical aspect of its structure and is determined by the stereospecific nature of the biosynthetic enzymes. A significant feature of many cycloartane triterpenes isolated from Cimicifuga is the 24S configuration . hebmu.edu.cn The retention of this specific stereochemistry in this compound and its congeners suggests a close biogenetic relationship and the involvement of highly specific enzymes in their formation. hebmu.edu.cn This stereochemical configuration is a key characteristic used in the structural elucidation of new compounds isolated from these plants. hebmu.edu.cn
Phytogeographical and Genetic Influences on this compound Content
The concentration of this compound, a notable triterpene glycoside, is not uniform across its natural sources. Significant variations in its accumulation are observed due to a combination of geographical location, genetic makeup of the plant populations, and environmental conditions. These factors play a crucial role in the biosynthesis and storage of this complex molecule within the plant.
Intra-species Variability in this compound Accumulation
This compound is a characteristic compound found in several species of the Actaea genus (formerly Cimicifuga), particularly in Black Cohosh (Actaea racemosa). nih.govnih.govbiosynth.com Research has demonstrated considerable chemical diversity among different populations of this species.
A study involving eleven wild populations of Actaea racemosa collected from five different states and grown in a common environment in Amherst, Massachusetts, revealed significant variation in the levels of several chemical constituents, including this compound. researchgate.net This variation among populations grown under identical conditions strongly suggests a genetic basis for the differences in the production of this compound. researchgate.net The geographical origin of the plant material is, therefore, a critical factor influencing its chemical profile and the concentration of specific bioactive compounds like this compound. researchgate.net
The chemical composition, including the presence and quantity of this compound, can also serve as a marker to distinguish between different Actaea species. researchgate.netnih.gov For instance, while this compound is reported in Actaea elata and Actaea cimicifuga, its concentration can differ, aiding in the correct identification of the plant species. nih.gov This is particularly important for the quality control of commercial products.
Below is a data table summarizing the findings on intra-species variability of this compound and other compounds in Actaea racemosa from different geographical origins.
| Compound | Reported Variation Among Populations | Implication |
| This compound | Significant | Quality and efficacy of herbal products may vary. researchgate.net |
| Actein (B190517) | Significant | Highlights chemical diversity within the species. researchgate.net |
| Cimicifugoside | Significant | Underscores the influence of genetics on phytochemistry. researchgate.net |
| Ferulic Acid | Significant | Important for authentication and quality assessment. researchgate.net |
| Formononetin | Significant | Chemical profile is dependent on the plant's origin. researchgate.netscispace.com |
Environmental and Cultivation Factors Affecting Bioproduction
In addition to genetic predispositions, environmental and cultivation factors can significantly impact the bioproduction of this compound and other secondary metabolites in Actaea species. While specific quantitative data on how environmental factors directly affect this compound levels is limited, studies on related compounds within the same plant species offer valuable insights.
Research on Actaea racemosa has explored the effects of horticultural practices such as shading and plant spacing on the concentration of various phytochemicals. For example, the content of cimiracemoside A was found to be higher in plants grown in full sun compared to those under 80% shade. researchgate.net Conversely, the concentration of 23-epi-26-deoxyactein (B1259016) was higher under 40% shade. researchgate.net These findings indicate that light intensity, a key environmental factor, can modulate the biosynthetic pathways of different triterpene glycosides in a complex manner.
While these studies did not specifically report on this compound, the variable responses of other closely related triterpene glycosides to environmental stimuli suggest that the bioproduction of this compound is also likely influenced by such factors. The intricate relationship between the plant's genetics, its environment, and its chemical expression underscores the complexity of predicting the phytochemical profile of a given plant.
Further research is necessary to elucidate the precise environmental and cultivation parameters that optimize the production of this compound. Understanding these factors is crucial for standardizing the cultivation of Actaea species to ensure a consistent and high-quality yield of this and other important bioactive compounds.
Isolation and Spectroscopic Elucidation Methodologies
Advanced Chromatographic Techniques for Isolation
The initial step in studying Cimicifugoside (B1210075) H1 involves its separation from the complex mixture of compounds found in its natural source, often plants of the Cimicifuga genus. chemfaces.com This is achieved through a series of sophisticated chromatographic procedures.
Column chromatography is a fundamental technique for the large-scale separation of compounds from plant extracts. researchgate.netfractioncollector.info For the isolation of Cimicifugoside H1 and other triterpenoids, both normal-phase and reversed-phase column chromatography are employed. chemfaces.com
In a typical procedure, an extract of the plant material is subjected to silica (B1680970) gel column chromatography. thno.org This normal-phase technique separates compounds based on their polarity, using a non-polar mobile phase. Fractions are often eluted with a gradient system, such as chloroform-methanol, with increasing polarity to separate different classes of compounds. thno.org
Further purification may involve reversed-phase column chromatography. In this method, a non-polar stationary phase is used with a polar mobile phase. This technique is particularly useful for separating the various triterpenoid (B12794562) glycosides from one another.
For the final purification of this compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net HPLC offers higher resolution and efficiency compared to standard column chromatography, allowing for the isolation of highly pure compounds. shimadzu.com
Semi-preparative HPLC is often used on fractions that have already been partially purified by column chromatography. thno.org A common method involves using a C18 reversed-phase column with a gradient elution system, such as acetonitrile-water. thno.org This technique separates compounds based on their hydrophobicity, yielding pure this compound.
Structural Determination through Advanced Spectroscopic Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules like this compound. emerypharma.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are required for a complete structural assignment. mdpi.com
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. rsc.org Key signals in the ¹H NMR spectrum of this compound include those corresponding to the anomeric proton of the xylose sugar moiety, methyl groups, and protons on the triterpenoid backbone. hebmu.edu.cn
The ¹³C NMR spectrum reveals the chemical shifts of all the carbon atoms within the molecule. rsc.org This data is crucial for identifying the carbon skeleton of the triterpenoid and the sugar unit.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The following is a representative compilation based on typical values found in the literature.)
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| Aglycone | ||
| 1 | 32.1 | 1.65 (m), 0.95 (m) |
| 2 | 26.5 | 1.80 (m) |
| 3 | 89.0 | 3.25 (dd, J = 11.5, 4.5) |
| 4 | 39.8 | - |
| 5 | 48.9 | 1.40 (m) |
| 6 | 21.2 | 1.75 (m), 1.55 (m) |
| 7 | 120.5 | 5.45 (m) |
| 8 | 145.2 | - |
| 9 | 49.5 | 2.15 (m) |
| 10 | 26.0 | - |
| 11 | 70.1 | 4.60 (br s) |
| 12 | 39.5 | 2.30 (m), 1.90 (m) |
| 13 | 47.5 | - |
| 14 | 51.5 | - |
| 15 | 35.5 | 2.60 (m) |
| 16 | 218.1 | - |
| 17 | 52.8 | 2.50 (d, J = 9.0) |
| 18 | 17.8 | 0.90 (s) |
| 19 | 29.9 | 0.75 (d, J = 4.0), 0.50 (d, J = 4.0) |
| 20 | 35.8 | 2.20 (m) |
| 21 | 18.2 | 1.05 (d, J = 7.0) |
| 22 | 33.5 | 2.10 (m) |
| 23 | 212.5 | - |
| 24 | 58.2 | 3.50 (t, J = 2.5) |
| 25 | 60.5 | - |
| 26 | 24.8 | 1.30 (s) |
| 27 | 24.5 | 1.25 (s) |
| 28 | 19.5 | 0.85 (s) |
| 29 | 28.1 | 1.00 (s) |
| 30 | 15.6 | 0.98 (s) |
| Xylose | ||
| 1' | 106.5 | 4.50 (d, J = 7.5) |
| 2' | 74.8 | 3.30 (m) |
| 3' | 78.0 | 3.40 (m) |
| 4' | 71.2 | 3.55 (m) |
| 5' | 67.0 | 3.80 (dd, J = 11.0, 5.0), 3.20 (dd, J = 11.0, 10.0) |
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons. ipb.ptwordpress.com COSY experiments identify protons that are coupled to each other, while HSQC correlates protons to their directly attached carbons. emerypharma.com HMBC experiments reveal long-range correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, including linking the xylose sugar to the triterpenoid aglycone at the C-3 position. mdpi.com
Mass spectrometry (MS) is used to determine the molecular weight of this compound. msesupplies.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the compound. vit.ac.inresearchgate.netalgimed.com This information is critical for confirming the identity of the isolated substance. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. longdom.org The IR spectrum shows characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups (from the ketone functionalities), and ether (C-O) linkages, which are all present in the structure of this compound. nist.gov
Optical Rotation and Chiroptical Methods (e.g., Modified Mosher method)
The unambiguous determination of the absolute configuration of complex chiral molecules such as this compound is a critical aspect of its structural elucidation. Optical rotation and chiroptical spectroscopic techniques are indispensable tools for this purpose, providing essential data on the three-dimensional arrangement of atoms. mdpi.comnumberanalytics.com These methods are based on the differential interaction of chiral molecules with plane-polarized or circularly polarized light. ntu.edu.sgphotophysics.com For multifaceted structures like the triterpenoid glycosides found in Cimicifuga species, a combination of these techniques, often supported by computational analysis, is required for confident stereochemical assignment. mdpi.comoxfordicsb.org
Optical Rotation
Optical rotation measures the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. nihs.go.jp The measurement is typically performed at a standard wavelength (usually the sodium D-line, 589 nm) and is reported as the specific rotation [α]. nihs.go.jpjasco.pl This value is a characteristic physical constant for a chiral molecule under specified conditions (concentration, solvent, temperature). nihs.go.jp While the specific rotation of the entire this compound molecule is a key identifier, optical rotation can also be used to determine the configuration of its constituent parts. For instance, in the analysis of related triterpene glycosides, the sugar moiety can be liberated through acidic hydrolysis, and its optical rotation can be measured to confirm its identity and configuration (e.g., D-xylose). hebmu.edu.cn
| Parameter | Description | Typical Units | Example Value (for a generic compound) |
| [α] | Specific Rotation | degrees (°) | -35.5° |
| λ | Wavelength | nanometers (nm) | 589 nm (Na D-line) |
| T | Temperature | Celsius (°C) | 20 °C |
| c | Concentration | g/100 mL | 1.0 |
| Solvent | Medium | - | Methanol |
Chiroptical Spectroscopy and the Modified Mosher Method
Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide more detailed stereochemical information than single-wavelength optical rotation. mdpi.com ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chromophores within the molecule. ntu.edu.sg The resulting spectrum is highly sensitive to the spatial arrangement of these chromophores, making it a powerful tool for assigning absolute configuration, particularly when experimental spectra are compared with those predicted by quantum chemical calculations. mdpi.com For compounds isolated from Black Cohosh, the absolute configuration has been determined through the analysis of experimental and calculated ECD data. oxfordicsb.org
To determine the absolute configuration of specific stereogenic centers bearing secondary hydroxyl groups, the Modified Mosher method is a premier NMR-based technique. researchgate.netresearchgate.net This method does not rely on crystallization or the presence of a suitable chromophore for ECD analysis. The method involves the chemical derivatization of the secondary alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride, to form diastereomeric (S)- and (R)-MTPA esters. hebmu.edu.cnresearchgate.net
The principle relies on analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons located near the newly formed ester linkage. researchgate.net Due to the anisotropic effect of the phenyl group in the MTPA moiety, which adopts a specific conformation in each diastereomer, protons on one side of the MTPA plane will be shielded (shifted upfield) while those on the other side will be deshielded (shifted downfield). A consistent pattern of positive and negative Δδ values for protons on either side of the C-O-C bond of the ester allows for the definitive assignment of the absolute stereochemistry of the alcohol. hebmu.edu.cn This method was successfully applied to determine the absolute configuration at the C-24 stereocenter of cimicifugadine, a structurally analogous cycloartane (B1207475) triterpenoid alkaloid glycoside isolated alongside this compound. hebmu.edu.cn
| Proton (Hypothetical) | δ (S)-MTPA Ester (ppm) | δ (R)-MTPA Ester (ppm) | Δδ (δS - δR) | Inferred Position Relative to MTPA Plane |
| H-23 | 4.95 | 4.90 | +0.05 | On one side |
| H-25 | 5.10 | 5.13 | -0.03 | On the opposite side |
| CH₃-26 | 1.20 | 1.28 | -0.08 | On the opposite side |
| CH₃-27 | 1.31 | 1.25 | +0.06 | On one side |
Note: This table provides a hypothetical example illustrating the data interpretation in a Modified Mosher's method analysis.
In Vitro Pharmacological Investigations and Molecular Mechanisms
Neuroprotective Activities in Cellular Models
Attenuation of Ischemia-Induced Neuronal Damage in Vitro
Cimicifugoside (B1210075) H1 has demonstrated a protective function for cerebral neurons during cerebral ischemia in in vitro studies. chemfaces.comchemfaces.cn Research utilizing in vitro models of ischemia, such as oxygen-glucose deprivation/reoxygenation (OGD/R) in neuronal cell lines, has been employed to investigate these neuroprotective effects. medsci.org These models mimic the cellular stress experienced during a stroke. medsci.org Studies have shown that treatment with certain compounds can increase cell viability in these conditions. mdpi.comresearchgate.net The neuroprotective effects are often evaluated by assessing cell viability and the reduction of neuronal apoptosis. medsci.org
Modulation of Neurotransmitter Systems (e.g., Amino Acid Neurotransmitters)
A key aspect of Cimicifugoside H1's neuroprotective activity appears to be its ability to modulate amino acid neurotransmitters, which play a critical role in brain function. chemfaces.commhmedical.com In the brain, glutamate (B1630785) is the primary excitatory neurotransmitter, while gamma-aminobutyric acid (GABA) and glycine (B1666218) are the major inhibitory neurotransmitters. mhmedical.comwikipedia.org An imbalance between excitatory and inhibitory signals is a hallmark of ischemic brain injury. chemfaces.com
Studies have shown that during cerebral ischemia, there is a significant increase in the extracellular levels of the excitatory amino acids aspartic acid and glutamic acid. chemfaces.com Conversely, the levels of the inhibitory amino acids GABA and glycine are significantly decreased. chemfaces.com In vitro investigations have revealed that this compound can counteract these changes. chemfaces.com Specifically, it has been observed to restrain the excessive release of excitatory amino acids and increase the levels of inhibitory amino acids during simulated ischemic conditions. chemfaces.com This modulation of neurotransmitter levels suggests a mechanism by which this compound exerts its protective function on cerebral neurons. chemfaces.com
| Amino Acid Neurotransmitter | Effect of Cerebral Ischemia | Effect of this compound Treatment |
|---|---|---|
| Aspartic Acid (Excitatory) | Significantly Increased | Significantly Decreased |
| Glutamic Acid (Excitatory) | Significantly Increased | Significantly Decreased |
| γ-Aminobutyric Acid (GABA) (Inhibitory) | Significantly Decreased | Significantly Increased |
| Glycine (Inhibitory) | Significantly Decreased | Significantly Increased |
Proposed Cellular and Subcellular Targets in Neuroprotection
The neuroprotective effects of this compound are likely mediated through various cellular and subcellular targets. Oxidative stress is a major contributor to ischemic brain damage, and mitochondria are key players in this process. nih.gov Therefore, molecules that can mitigate oxidative stress are potential neuroprotective agents. nih.gov
Furthermore, signaling pathways involved in cell survival and cell death are critical targets. The Akt pathway is a well-known pro-survival pathway, and its activation is associated with neuroprotection. nih.gov Conversely, the activation of cell death pathways, such as those involving caspases, contributes to neuronal damage. frontiersin.org The Bcl-2 family of proteins also plays a crucial role in regulating apoptosis, with some members promoting cell survival and others inducing cell death. nih.gov While direct studies on this compound's interaction with these specific pathways are emerging, its ability to protect neurons from ischemic damage suggests a potential influence on these fundamental cellular processes. chemfaces.com
Osteoclastogenesis and Bone Metabolism Modulation
Inhibition of Osteoclast Differentiation and Activity In Vitro
In addition to its neuroprotective activities, this compound has been investigated for its effects on bone metabolism, specifically its ability to inhibit osteoclast differentiation and activity. chemfaces.comchemfaces.cn Osteoclasts are bone-resorbing cells, and their excessive activity can lead to bone loss in conditions like osteoporosis. frontiersin.org
In vitro studies have demonstrated that this compound can inhibit osteoclast formation. chemfaces.comchemfaces.cn These experiments typically involve treating bone marrow-derived macrophages with factors that induce their differentiation into osteoclasts, such as RANKL. semanticscholar.org The inhibitory effect of this compound on this process suggests its potential as a modulator of bone remodeling. chemfaces.comchemfaces.cn
Mechanisms of Action in Bone Resorption Processes
The mechanism by which this compound inhibits bone resorption is an active area of research. The process of bone resorption is complex and involves the interplay of various signaling pathways. nih.gov Histamine (B1213489), for instance, has been shown to increase bone resorption by directly acting on osteoclast precursors and osteoclasts. nih.govdovepress.com Therefore, compounds that antagonize histamine H1 receptors have been studied for their potential to inhibit bone resorption. dovepress.comnih.gov
While the direct interaction of this compound with histamine receptors has not been fully elucidated, its inhibitory effect on osteoclastogenesis points towards an interference with key signaling pathways that govern this process. chemfaces.comchemfaces.cn The Hedgehog signaling pathway is another critical regulator of osteoclast differentiation, and its inhibition has been shown to suppress osteoclast formation. semanticscholar.org Further research is needed to determine if this compound's mechanism of action involves these or other signaling cascades that control bone resorption.
Anti-Inflammatory and Immunomodulatory Potentials in Cellular Systems
In vitro studies utilizing various cellular models have begun to elucidate the anti-inflammatory and immunomodulatory properties of compounds derived from the genus Cimicifuga, including the class of triterpene glycosides to which this compound belongs. These investigations highlight a potential role in mitigating allergic and inflammatory responses at the cellular level.
The degranulation of mast cells is a critical event in the initiation of type I hypersensitivity reactions, releasing a cascade of inflammatory mediators such as histamine. cjnmcpu.comthno.org Extracts from Cimicifuga species and their constituent compounds have demonstrated a capacity to stabilize mast cells, thereby inhibiting this process.
Research on black cohosh extract (BCE) has shown that it can inhibit histamine release from rat peritoneal mast cells that have been stimulated with compound 48/80. researchgate.net Furthermore, studies on the Guominkang (GMK) formula, which contains cimicifugoside as a potential anti-allergic component, revealed a significant inhibition of degranulation in RBL-2H3 mast cells. cjnmcpu.comresearchgate.net This inhibitory action is linked to a reduction in the influx of intracellular calcium (Ca2+), a crucial trigger for the fusion of granular membranes with the cell membrane and subsequent mediator release. cjnmcpu.comresearchgate.netfrontiersin.org Mast cell stabilizers often work by preventing this Ca2+ influx upon antigen stimulation. frontiersin.orgmsdvetmanual.com
| Compound/Extract | Cell Model | Stimulus | Observed Effect | Reference |
| Black Cohosh Extract (BCE) | Rat Peritoneal Mast Cells | Compound 48/80 | Inhibition of histamine release | researchgate.net |
| Guominkang Formula (contains cimicifugoside) | RBL-2H3 Cells | IgE/Antigen | Inhibition of degranulation and reduction of Ca2+ influx | cjnmcpu.comresearchgate.net |
Beyond inhibiting the release of pre-formed mediators, this compound and related compounds can modulate the gene expression and secretion of key pro-inflammatory cytokines involved in allergic inflammation. Cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Tumor Necrosis Factor-alpha (TNF-α) are pivotal in orchestrating the inflammatory response, including the recruitment of eosinophils and promotion of Th2-type immune reactions. researchgate.netjiaci.orgabcam.com
In a human leukemia mast cell line (HMC-1), black cohosh extract was found to inhibit the mRNA induction of IL-4, IL-5, and TNF-α following stimulation with PMA and A23187. researchgate.net Similarly, the Guominkang formula, containing cimicifugoside, significantly suppressed the levels of TNF-α and IL-4 released from stimulated RBL-2H3 cells. cjnmcpu.comresearchgate.net This modulation of cytokine expression points to a deeper immunomodulatory role beyond simple mast cell stabilization. researchgate.net
| Compound/Extract | Cell Model | Stimulus | Cytokines Modulated | Observed Effect | Reference |
| Black Cohosh Extract (BCE) | HMC-1 Cells | PMA and A23187 | IL-4, IL-5, TNF-α | Inhibition of mRNA induction | researchgate.net |
| Guominkang Formula (contains cimicifugoside) | RBL-2H3 Cells | IgE/Antigen | TNF-α, IL-4 | Reduction in cytokine release | cjnmcpu.comresearchgate.net |
The anti-inflammatory effects observed in cellular systems are underpinned by the interruption of specific intracellular signaling cascades. A primary target identified for compounds from Cimicifuga is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of genes involved in inflammation and immune responses. thno.orgnih.govnih.gov
Studies on cimifugin, a chromone (B188151) from Cimicifuga, demonstrated that it inhibits the phosphorylation of IκBα, a key step that precedes NF-κB activation, in RAW264.7 cells. nih.govnih.govfrontiersin.org This prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of inflammatory genes. nih.gov Research on the Guominkang formula also showed a marked inhibition of the phosphorylation of both IκBα and NF-κB p65 in RBL-2H3 cells. cjnmcpu.comresearchgate.net Furthermore, a leading compound from Cimicifuga foetida, KHF16, was shown to suppress breast cancer partially by inhibiting the NF-κB signaling pathway. thno.org These findings suggest that a key mechanism for the anti-inflammatory action of cimicifugosides involves the downregulation of the NF-κB cascade. thno.orgnih.gov
| Compound/Extract | Cell Model | Pathway | Key Proteins Affected | Observed Effect | Reference |
| Cimifugin | RAW264.7 Cells | NF-κB | p-IκBα | Inhibition of phosphorylation | nih.govnih.govfrontiersin.org |
| Guominkang Formula (contains cimicifugoside) | RBL-2H3 Cells | NF-κB | p-IκBα, p-NF-κB p65 | Inhibition of phosphorylation | cjnmcpu.comresearchgate.net |
| KHF16 | Breast Cancer Cells | NF-κB | p-IKK | Inhibition of TNFα-induced phosphorylation | thno.org |
Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines
In addition to its immunomodulatory potential, this compound and related compounds have been investigated for their ability to inhibit the growth of cancer cells and induce cell death (cytotoxicity) in vitro. These studies span various cancer types and point toward specific molecular pathways that are disrupted by these natural products.
The anti-proliferative and cytotoxic activities of cimicifugosides have been assessed in several human cancer cell lines. A compound identified as this compound has been associated with the induction of apoptosis in human prostatic cancer PC-3 cells. chemfaces.cn Broader studies on Cimicifuga extracts and related compounds support these findings.
For instance, an extract of Cimicifuga racemosa was shown to potently inhibit the proliferation of another prostate cancer cell line, LNCaP, in a dose-dependent manner. nih.gov In the context of hematological malignancies, cimicifugoside isolated from Cimicifuga simplex was found to inhibit the growth of human leukemia U937 cells. thno.org Furthermore, a methanolic extract of Cimicifuga foetida significantly reduced the viability of glioblastoma cell lines, including U87 MG, A172, and T98G. nih.gov
| Compound/Extract | Cancer Cell Line | Cancer Type | Observed Effect | Reference |
| This compound | PC-3 | Prostate Cancer | Induction of apoptosis | chemfaces.cn |
| Cimicifuga racemosa Extract | LNCaP | Prostate Cancer | Inhibition of proliferation | nih.gov |
| Cimicifugoside | U937 | Leukemia | Inhibition of growth | thno.org |
| Cimicifuga foetida Extract | U87 MG, A172, T98G | Glioblastoma | Reduced cell viability, induction of apoptosis | nih.gov |
The cytotoxic effects of cimicifugosides appear to be mediated through the modulation of cellular pathways that control cell survival and programmed cell death (apoptosis). thno.orgmdpi.com The induction of apoptosis is a frequently cited mechanism of action. chemfaces.cnnih.gov
Research into related compounds from Cimicifuga provides insight into the potential molecular mechanisms. The activation of the NF-κB signaling pathway is a known mechanism for promoting cell proliferation and resistance to apoptosis. thno.org It can inhibit apoptosis by inducing the expression of anti-apoptotic proteins such as XIAP, Mcl-1, and Survivin. thno.org The compound KHF16, derived from Cimicifuga foetida, was shown to inhibit the NF-κB pathway, which in turn decreased the expression of these anti-apoptosis proteins, ultimately leading to programmed cell death in breast cancer cells. thno.org Another potential mechanism, proposed from studies on Cimicifuga racemosa extracts in prostate cancer cells, involves the Aryl hydrocarbon Receptor (AhR), as activation of this receptor can lead to growth inhibition. nih.gov Additionally, histone H1.2 has been identified as a factor that can transmit apoptotic signals from the nucleus to the mitochondria following DNA damage, representing another potential, though not directly linked, pathway for cytotoxicity. nih.gov
| Affected Pathway | Proposed Mechanism | Related Compound/Extract | Reference |
| Apoptosis Induction | General mechanism of cytotoxicity | This compound, C. foetida Extract | chemfaces.cnnih.gov |
| NF-κB Signaling Inhibition | Downregulation of anti-apoptotic proteins (XIAP, Mcl-1, Survivin) leading to apoptosis | KHF16 | thno.org |
| Aryl hydrocarbon Receptor (AhR) Activation | Inhibition of cell growth | Cimicifuga racemosa Extract | nih.gov |
Structure Activity Relationship Sar Studies of Cimicifugoside H1 and Analogues
Impact of Glycosidic Moiety on Biological Activities
The presence of a sugar moiety attached to the triterpenoid (B12794562) scaffold is a fundamental requirement for the cytotoxic activity of many cycloartane (B1207475) glycosides. Studies on various cimigenol (B190795) derivatives have shown that the aglycones, when separated from their sugar chains, are typically devoid of significant activity. This indicates that the glycosidic linkage is a prerequisite for optimal cytotoxic effects.
The nature of the sugar itself also influences the potency. For instance, in studies comparing cimigenol derivatives, the type of pentose (B10789219) sugar attached at the C-3 position—typically xylose or arabinose—has been shown to impact bioactivity. One study on multiple myeloma cell lines found that a cimigenol derivative with an arabinose moiety at C-3 exhibited greater cytotoxicity against the U266 cell line compared to its xyloside counterpart, which was about half as active. nih.gov This suggests that while both sugars can confer activity, the stereochemistry and orientation of the hydroxyl groups on the sugar can fine-tune the compound's interaction with its biological targets. nih.gov
Furthermore, modifications to the sugar, such as acetylation, can enhance cytotoxicity. The addition of acetyl groups, as seen in compounds like cimicifoetisides A and B, increases the lipophilicity of the glycoside. This enhanced lipophilicity is believed to facilitate cell membrane permeability, leading to greater intracellular concentrations and more potent cytotoxic effects. researchgate.net
| Compound | Sugar Moiety (at C-3) | Key Feature | Impact on Cytotoxicity |
| Cimigenol Aglycone | None | Aglycone only | Devoid of significant activity |
| Cimigenol-3-O-α-L-arabinopyranoside | Arabinose | Glycoside | Active |
| Cimigenol-3-O-β-D-xylopyranoside | Xylose | Glycoside | Active, but potentially less so than the arabinoside in certain cell lines nih.gov |
| Cimicifoetiside A | 2'-O-acetyl-arabinose | Acetylated sugar | Potent cytotoxicity, linked to increased lipophilicity researchgate.net |
Influence of Triterpenoid Aglycone Modifications on Bioactivity
Modifications to the triterpenoid aglycone, particularly at the C-25 position, have a profound impact on biological activity. Systematic comparisons of cimigenol derivatives have revealed a clear trend related to the substituent at this position. Apolar derivatives tend to exhibit the most pronounced cytotoxic effects.
For example, comparing cimigenol glycosides with different C-25 substituents demonstrated that a hydroxyl group (e.g., in cimigenol-3-O-β-d-xylopyranoside) confers baseline activity. However, converting this hydroxyl group to an acetyl group (25-O-acetylcimigenol glycosides) or a methoxy (B1213986) group (25-O-methylcimigenol glycosides) significantly enhances cytotoxicity. nih.gov Studies consistently show that methoxylation at C-25 leads to a greater increase in activity against various cancer cell lines than acetoxylation does. nih.gov This suggests that reducing polarity at this position is a key strategy for improving potency. The 24(R),25-epoxy moiety found in cimicifugoside (B1210075) H1 represents another significant modification in this region of the molecule, though its specific contribution to activity relative to other C-25 substitutions requires more direct comparative studies.
| Aglycone Modification (at C-25) | Example Compound Type | Relative Cytotoxicity |
| -OH | Cimigenol glycosides | Baseline activity |
| -OAc (Acetyl) | 25-O-acetylcimigenol glycosides | More active than -OH derivatives nih.gov |
| -OCH3 (Methyl) | 25-O-methylcimigenol glycosides | Most active; more potent than -OAc derivatives nih.gov |
Stereochemical Determinants of Pharmacological Effects (e.g., C-24, C-25 substitutions)
The three-dimensional arrangement of atoms in cycloartane triterpenoids is a critical determinant of their pharmacological properties. The stereochemistry of the side chain, particularly around positions C-24 and C-25, plays a pivotal role in modulating bioactivity.
Cimicifugoside H1 possesses a characteristic (24R)-epoxy configuration. While direct studies isolating the effect of this specific stereocenter are scarce, the general importance of this region is well-established from SAR studies on related compounds. The comparison between 25-O-acetyl and 25-O-methyl derivatives highlights that even small changes in the size and polarity of substituents at C-25 can drastically alter cytotoxic potency. nih.gov This implies that the precise shape and electronic properties of the side chain are crucial for molecular recognition by cellular targets. The rigid epoxy ring in this compound would significantly constrain the conformation of the side chain compared to the more flexible acetylated or methylated analogues, likely influencing its binding affinity and subsequent biological response. The consistent observation that less polar, more lipophilic groups at C-25 enhance activity suggests that this part of the molecule may be involved in hydrophobic interactions with a target protein or in crossing cellular membranes.
Comparative SAR with Related Cycloartane Triterpenoid Glycosides (e.g., cimigenol derivatives, actein (B190517), cimicifugoside)
When compared to other well-known cycloartane glycosides, the structural features of this compound provide insight into its potential activity profile. The SAR data from related cimigenol derivatives serve as a valuable benchmark.
Actein, another cytotoxic glycoside, shares the same cimigenol aglycone core but has a more complex, furan-containing side chain. Studies have shown actein to have moderate to potent cytotoxic effects. Cimigenol-3-O-β-d-xylopyranoside, which is structurally identical to this compound except for the side chain (lacking the 24,25-epoxy group), has also been reported to be nearly as effective as actein in certain breast cancer cell lines.
The most insightful comparisons come from studies that systematically alter the C-3 sugar and the C-25 substituent. As shown in the table below, derivatives with a methyl group at C-25 are significantly more potent than those with an acetyl group. Furthermore, the choice of sugar (arabinose vs. xylose) can modulate this activity, with the arabinose-containing 25-O-methylcimigenol-3-O-α-l-arabinopyranoside emerging as a particularly potent candidate in myeloma cells. nih.gov Based on these established trends, this compound, with its xylose moiety and a unique epoxy-containing side chain, is expected to exhibit significant biological activity, though its potency relative to acetylated or methylated analogues would depend on the specific cellular context.
| Compound | C-3 Moiety | C-25 Moiety | IC50 (µg/mL) vs. U266 Myeloma Cells nih.gov |
| 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside | Arabinose | Acetyl (-OAc) | 36.4 |
| 25-O-acetylcimigenol-3-O-β-D-xylopyranoside | Xylose | Acetyl (-OAc) | 41.5 |
| 25-O-methylcimigenol-3-O-α-L-arabinopyranoside | Arabinose | Methyl (-OCH3) | 16.2 |
| 25-O-methylcimigenol-3-O-β-D-xylopyranoside | Xylose | Methyl (-OCH3) | 31.1 |
Analytical Methodologies for Quantification and Quality Control
Chromatographic Quantification Techniques
Chromatographic methods are the cornerstone for the analysis of Cimicifugoside (B1210075) H1, providing the necessary resolution to separate this specific glycoside from a complex matrix of structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the chemical analysis of Cimicifuga extracts. nih.govnih.gov For comprehensive profiling, HPLC systems are often equipped with dual detectors: a Photodiode Array (PDA) detector and an Evaporative Light Scattering Detector (ELSD). nih.gov This combination leverages the strengths of each detector to analyze the different classes of compounds present in the extracts.
The PDA detector is effective for quantifying phenolic constituents like ferulic and isoferulic acids, which possess strong chromophores that absorb UV light. researchgate.net However, triterpene glycosides, including Cimicifugoside H1, lack a significant chromophore, which results in poor sensitivity and limits the utility of UV-based detection for their quantification. researchgate.netmdpi.com
To overcome this limitation, the ELSD is employed in-line with the PDA detector. nih.gov The ELSD is a quasi-universal detector that is not dependent on the optical properties of the analyte. rsc.org It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it highly suitable for the quantitative analysis of non-chromophoric compounds like triterpene glycosides. mdpi.comrsc.org The use of HPLC with combined PDA and ELSD detection allows for the simultaneous generation of two distinct chemical fingerprints—one for phenolic compounds and one for triterpenoids—from a single chromatographic run, which is invaluable for quality control. nih.govnih.gov While effective, ELSD can have limitations such as non-linear calibration curves and lower sensitivity compared to mass spectrometry. mdpi.comencyclopedia.pub
Table 1: Comparison of HPLC Detectors for Cimicifuga Analysis
| Detector | Principle | Target Analytes in Cimicifuga | Advantages | Limitations |
| Photodiode Array (PDA) | Measures UV-Vis absorbance across a range of wavelengths. | Phenolic compounds (e.g., caffeic acid, ferulic acid, isoferulic acid). researchgate.net | Excellent for quantifying compounds with UV chromophores; provides spectral data for peak identification. | Insensitive for triterpene glycosides like this compound. researchgate.netmdpi.com |
| Evaporative Light Scattering Detector (ELSD) | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. rsc.org | Triterpene glycosides (e.g., this compound, actein (B190517), 23-epi-26-deoxyactein). mdpi.com | Universal detection for non-volatile compounds; independent of optical properties. rsc.org | Can exhibit non-linear response and lower sensitivity than MS; not suitable for volatile compounds. mdpi.comencyclopedia.pub |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) represents a significant advancement in the analysis of complex natural products. rsc.orgmdpi.com This technique utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and superior chromatographic resolution compared to conventional HPLC. rsc.org
When coupled with an MS detector, UHPLC-MS becomes a powerful tool for both the quantification and structural elucidation of compounds like this compound. mdpi.com Mass spectrometry offers higher sensitivity and specificity than PDA or ELSD. researchgate.netmdpi.com It can provide precise molecular weight information and fragmentation patterns, which are crucial for the unambiguous identification of individual triterpene glycosides in a complex mixture, even when they are present at low concentrations. nih.gov This capability is essential for differentiating between closely related isomers.
Methods using UHPLC or HPLC combined with tandem mass spectrometry (MS/MS) have been developed for the sensitive and reliable quantification of triterpenoid (B12794562) saponins (B1172615) in various matrices. researchgate.netscience.gov The high selectivity of MS allows for targeted analysis, minimizing interference from the surrounding matrix and improving the accuracy of quantification.
Spectroscopic Methods for Quantitative Analysis
Direct quantitative analysis of this compound using standalone spectroscopic methods like UV-Vis spectrophotometry is generally not feasible. As a cycloartane (B1207475) triterpenoid glycoside, its structure lacks a potent chromophore, meaning it does not absorb light strongly in the UV-Vis spectrum, particularly above 200 nm. researchgate.netmdpi.com This inherent chemical property leads to very low sensitivity, making it impractical to use UV spectroscopy for accurate quantification in crude extracts where numerous other compounds would interfere. thieme-connect.com Consequently, spectroscopic detection for this compound is almost exclusively used in conjunction with a chromatographic separation technique, as seen with HPLC-PDA, where its primary role is to detect other classes of compounds present in the sample.
Standardization Strategies for Cimicifuga Raw Materials and Extracts
Standardization is a critical process to ensure the batch-to-batch consistency and quality of herbal materials. ahpa.org For Cimicifuga, this involves detailed chemical profiling where this compound can serve as an important marker compound. researchgate.netresearchgate.net
The quality and chemical composition of Cimicifuga can vary significantly based on its geographical origin and species. researchgate.netresearchgate.net Therefore, a comprehensive chemical fingerprint is more valuable than quantifying a single compound. ahpa.orgnih.gov this compound, along with other major triterpene glycosides like actein and 23-epi-26-deoxyactein (B1259016), is a key component of the triterpenoid profile of certain Cimicifuga species. researchgate.netmdpi.comashs.org
Chemotaxonomy involves the use of chemical constituents to classify and differentiate between plant species. The unique profiles of triterpene glycosides and phenolic compounds in Cimicifuga species make them excellent targets for chemotaxonomic analysis. nih.govnih.gov HPLC fingerprinting has been successfully used to distinguish between the three North American Cimicifuga species (A. racemosa, A. americana, A. rubifolia) and seven Asian species (e.g., A. foetida, A. dahurica, A. simplex). nih.govnih.gov
Future Research Directions and Challenges
Elucidation of Undiscovered Biosynthetic Enzymes
The biosynthetic pathway of Cimicifugoside (B1210075) H1 and other related triterpene glycosides in Actaea species is far from being completely understood. While the general pathway of triterpenoid (B12794562) synthesis is known to originate from squalene (B77637), the specific enzymes responsible for the intricate cyclization, oxidation, and glycosylation steps that lead to the final structure of Cimicifugoside H1 are largely uncharacterized.
Future research should focus on:
Transcriptome and Genome Sequencing: High-throughput sequencing of Actaea species, such as Actaea racemosa and Cimicifuga foetida, can identify candidate genes encoding for cytochrome P450 monooxygenases (CYPs), glycosyltransferases (GTs), and other enzymes involved in secondary metabolism. plantaedb.comlabshare.cn
Functional Genomics: Once candidate genes are identified, their functions can be validated through various techniques, including heterologous expression in model organisms like yeast or Nicotiana benthamiana. This will allow for the in vitro characterization of enzyme activity and substrate specificity.
Metabolite Profiling of Mutants: Creating and analyzing mutant plant lines with silenced or knocked-out candidate genes can provide in vivo evidence of their role in the this compound biosynthetic pathway. science.gov
The primary challenge in this area lies in the sheer complexity of plant genomes and the large number of potential candidate genes, making the identification and functional characterization of the correct enzymes a labor-intensive process.
Advanced Mechanistic Studies on Cellular Targets
Preliminary research suggests that this compound exerts its biological effects through various mechanisms, including the modulation of amino acid neurotransmitters and potential interactions with estrogen receptors. biosynth.comchemfaces.com However, the precise molecular targets and the downstream signaling pathways remain to be fully elucidated.
Key areas for future investigation include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies can help identify direct binding partners of this compound within the cell.
Signaling Pathway Analysis: Once potential targets are identified, downstream signaling cascades can be investigated using a variety of molecular and cellular biology techniques, including western blotting, reporter gene assays, and transcriptomic analysis.
In Vivo Model Systems: Further studies in animal models of relevant diseases are crucial to confirm the in vitro findings and to understand the physiological relevance of the identified mechanisms of action. chemfaces.com
A significant challenge will be to differentiate the effects of this compound from those of other co-occurring compounds in plant extracts, necessitating the use of highly purified compounds in these mechanistic studies.
Chemoenzymatic and Synthetic Biology Approaches for Production
The natural abundance of this compound in plants is often low, making its isolation for research and potential therapeutic applications a costly and unsustainable process. Chemoenzymatic synthesis and synthetic biology offer promising alternative production strategies. nih.govchemrxiv.orgunimi.it
Future research should explore:
Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. unimi.it Key challenges include the development of efficient chemical methods to synthesize the triterpene aglycone core and the identification of robust enzymes for the specific glycosylation steps. nih.govchemrxiv.orguc.pt
Synthetic Biology in Microorganisms: Engineering metabolic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae for the de novo production of this compound is a highly attractive goal. biopharminternational.comfrontiersin.orgosti.gov This involves introducing and optimizing the expression of all the necessary biosynthetic genes from the plant. sjtu.edu.cn
Plant Cell and Tissue Culture: Optimizing the production of this compound in plant cell or hairy root cultures could provide a more controlled and sustainable source compared to whole plant extraction.
The major hurdles in these approaches include the complexity of reconstructing a multi-step biosynthetic pathway in a heterologous host and achieving economically viable production titers. biopharminternational.com
Development of Novel Analytical Approaches for Complex Matrices
The analysis of this compound in its natural source, i.e., plant extracts, as well as in biological samples, is challenging due to the complexity of the matrix. mdpi.comlcms.cz The presence of numerous structurally similar triterpene glycosides and other metabolites can lead to interference and make accurate quantification difficult. researchgate.netnih.gov
Future directions in analytical method development should focus on:
Advanced Chromatographic Techniques: The use of ultra-high-performance liquid chromatography (UHPLC) can offer higher resolution and shorter analysis times. nih.gov The development of novel stationary phases with improved selectivity for triterpene glycosides is also warranted.
High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry can provide accurate mass measurements, which aids in the confident identification and differentiation of this compound from other related compounds. nih.govnih.gov
Hyphenated Techniques: The coupling of liquid chromatography with multiple detection methods, such as photodiode array (PDA), mass spectrometry (MS), and even nuclear magnetic resonance (NMR) spectroscopy (LC-NMR), can provide comprehensive structural information. nih.gov
Standardization and Reference Materials: The development and availability of certified reference materials for this compound are crucial for the validation and quality control of analytical methods. oxford-analytical.co.ukymaws.comresearchgate.netmedicopublication.com
Overcoming the "matrix effect," where other components in the sample suppress or enhance the ionization of the analyte in mass spectrometry, remains a significant challenge that requires robust sample preparation and cleanup procedures. mdpi.comlcms.cz
Q & A
Q. What are the standard protocols for isolating and characterizing Cimicifugoside H1 from Cimicifuga foetida?
this compound is typically isolated via sequential extraction and chromatographic techniques. Ethanol or methanol extracts of C. foetida roots are fractionated using normal-phase or reverse-phase column chromatography. Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for cycloartane skeleton confirmation, mass spectrometry (MS) for molecular weight (616.78 g/mol; C₃₅H₅₂O₉), and infrared (IR) spectroscopy for functional group identification . Purity validation requires HPLC with UV detection at 210–220 nm, where its retention time and peak symmetry are assessed against reference standards .
Q. What pharmacological activities are documented for this compound, and what assays are used to validate them?
this compound inhibits osteoclast-mediated bone resorption, demonstrated via:
- In vitro osteoclastogenesis assays : TRAP staining and pit formation assays using RAW 264.7 cells or primary osteoclasts .
- In vivo models : Ovariectomy (OVX)-induced osteoporosis in rodents, where bone mineral density (BMD) is measured via micro-CT .
Mechanistic studies often involve Western blotting (e.g., NF-κB pathway suppression) and qPCR for osteoclast markers (e.g., CTSK, TRAP) .
Q. How is the stability of this compound ensured in experimental settings?
Stability protocols include:
- Storage at –20°C (powder) or –80°C (DMSO solutions) to prevent degradation .
- Solubility testing in DMSO, ethanol, or PBS (pH 7.4) for cell-based assays, with LC-MS monitoring for degradation products .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported efficacy of this compound across studies?
Discrepancies may arise from variations in extraction methods (e.g., solvent polarity affecting compound yield) or model systems (e.g., murine vs. human osteoclasts). To address this:
- Perform comparative dose-response studies using standardized extracts (e.g., 1–100 µM) across multiple cell lines .
- Conduct meta-analyses of published datasets to identify confounding variables (e.g., estrogen levels in OVX models) .
- Validate findings with in vivo pharmacokinetic studies (e.g., bioavailability via oral vs. intraperitoneal administration) using LC-MS/MS quantification .
What methodological frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s therapeutic potential?
- PICO Framework :
- Population: Postmenopausal osteoporosis models (OVX rodents).
- Intervention: this compound (10 mg/kg/day, oral).
- Comparison: Alendronate or placebo.
- Outcome: BMD improvement, serum TRAP-5b reduction.
- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (novel mechanism), Novel (unexplored signaling pathways), Ethical (animal welfare compliance), and Relevant (clinical translation potential) .
Q. How can researchers optimize experimental reproducibility when studying this compound’s mechanisms?
- Detailed protocols : Document extraction solvents (e.g., 70% ethanol vs. 100% methanol), column chromatography gradients, and spectral acquisition parameters (e.g., NMR shimming) .
- Data transparency : Share raw spectra, chromatograms, and cell culture conditions (e.g., FBS batch, passage number) in supplementary materials .
- Negative controls : Include vehicle (DMSO) and positive controls (e.g., zoledronate) in all assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
